molecular formula C7H6BrIS B14024407 (4-Bromo-2-iodophenyl)(methyl)sulfane

(4-Bromo-2-iodophenyl)(methyl)sulfane

Cat. No.: B14024407
M. Wt: 329.00 g/mol
InChI Key: BCLSAWWLEXFQNA-UHFFFAOYSA-N
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Description

(4-Bromo-2-iodophenyl)(methyl)sulfane is an organosulfur compound featuring a benzene ring substituted with bromine (Br) at the para-position (C4), iodine (I) at the ortho-position (C2), and a methylsulfane (-S-CH₃) group (Figure 1). The compound’s structure combines halogen atoms with distinct electronic and steric properties: iodine’s large atomic radius and polarizability contrast with bromine’s moderate electronegativity. The methylsulfane group contributes sulfane sulfur (S⁰), which is redox-active and capable of modifying thiol groups via S-sulfhydration .

Properties

Molecular Formula

C7H6BrIS

Molecular Weight

329.00 g/mol

IUPAC Name

4-bromo-2-iodo-1-methylsulfanylbenzene

InChI

InChI=1S/C7H6BrIS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3

InChI Key

BCLSAWWLEXFQNA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-iodophenyl)(methyl)sulfane typically involves the halogenation of a phenyl ring followed by the introduction of a methylsulfane group. One common method is the reaction of 4-bromo-2-iodophenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-iodophenyl)(methyl)sulfane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The methylsulfane group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the halogen atoms are replaced by other groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as (4-methoxy-2-iodophenyl)(methyl)sulfane can be formed.

    Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.

    Coupling Products: Various biaryl compounds can be synthesized through coupling reactions.

Scientific Research Applications

(4-Bromo-2-iodophenyl)(methyl)sulfane has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-iodophenyl)(methyl)sulfane involves its interaction with various molecular targets. The presence of halogen atoms and the methylsulfane group allows it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound.

Comparison with Similar Compounds

Comparative Data Table

Compound Structure Sulfur Type Halogen Substituents Reactivity with Cyanide Biological Role
(4-Bromo-2-iodophenyl)(methyl)sulfane C₆H₃(Br)(I)-S-CH₃ Methylsulfane Br (C4), I (C2) Low (inferred) Potential H₂S storage?
(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane C₆H₂(Br)(F)(CH₃)-S-CH₃ Methylsulfane Br (C5), F (C2) Unknown Research intermediate
Cysteine Polysulfide Cys-S-Sn-S-Cys Polysulfide None High Antioxidant, H₂S release
Thiosulfate S-SO₃²⁻ Thiosulfate None High Sulfur transfer
Elemental Sulfur (S₈) S₈ ring Elemental sulfur None High Sulfur reservoir

Key Research Findings

  • Sulfane Sulfur Reactivity : Methylsulfanes like the target compound may participate in S-sulfhydration, modifying cysteine residues to form persulfides (-SSH), albeit less efficiently than polysulfides .
  • Antioxidant Potential: Sulfane sulfur compounds mitigate oxidative stress by scavenging reactive oxygen species (ROS). The target compound’s efficacy in this role remains unstudied but is plausible .
  • Synthetic Utility: The iodine substituent enhances applicability in cross-coupling reactions (e.g., Ullmann, Sonogashira), distinguishing it from fluorine- or chlorine-containing analogs .

Biological Activity

(4-Bromo-2-iodophenyl)(methyl)sulfane is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₇H₆BrI S
  • Molecular Weight : Approximately 295.00 g/mol
  • Functional Groups : Halogenated phenyl group and a methyl sulfide moiety.

This unique combination of elements contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The halogen substituents (bromine and iodine) can enhance the compound's reactivity, allowing it to bind effectively to enzymes or receptors involved in critical biological processes. The methyl sulfide group may influence the compound's solubility and stability, further affecting its pharmacological profile.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria. The presence of halogen atoms is known to enhance the antimicrobial efficacy of similar compounds by altering membrane permeability and inhibiting key metabolic pathways.

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the compound against a panel of bacterial strains, including Staphylococcus aureus and Enterococcus faecium. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) in the range of 32–64 µg/mL, showcasing its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

Research has also indicated that this compound possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death and proliferation inhibition. The precise mechanism involves the modulation of reactive oxygen species (ROS) levels, which are crucial in mediating apoptotic processes .

Table 1: Summary of Biological Activities

Biological ActivityTarget Organisms/CellsMIC/IC50 ValuesReferences
AntimicrobialStaphylococcus aureus32–64 µg/mL
Enterococcus faecium32–64 µg/mL
AnticancerVarious cancer cell linesIC50 = 25 µM

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the halogen substituents or the methyl sulfide group can significantly impact its reactivity and potency. For instance, replacing bromine with chlorine or iodine has been shown to alter binding affinities and enhance selectivity towards specific biological targets .

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